4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
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Overview
Description
4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine: is a chemical compound that belongs to the class of triazole-pyrimidine hybrids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: : The pyrimidine ring is constructed using appropriate starting materials such as urea and malononitrile under specific reaction conditions.
Introduction of the Azetidine Ring: : The azetidine ring is introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Triazole Moiety: : The triazole group is added using a [3+2] cycloaddition reaction, often referred to as the Huisgen cycloaddition, which involves an azide and an alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine: can undergo various chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding oxides.
Reduction: : Reduction of functional groups within the molecule.
Substitution: : Replacement of one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine: can be compared with other triazole-pyrimidine hybrids, such as 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methyl-6-nitrophenol and (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol . These compounds share similar structural features but may differ in their biological activities and applications.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.
Properties
IUPAC Name |
4-methyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-8-4-10(12-7-11-8)15-5-9(6-15)16-13-2-3-14-16/h2-4,7,9H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCFNYHZHVUZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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